クロロスルホン酸

概要

説明

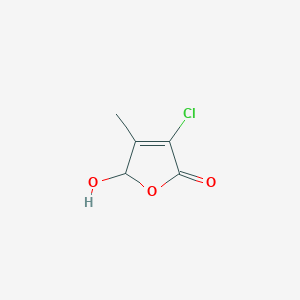

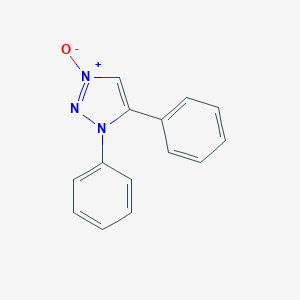

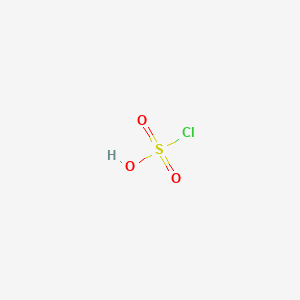

Chlorosulfonic acid (CSA) is an organosulfur compound with the molecular formula HSClO3. It is a colorless, corrosive liquid that is soluble in most organic solvents. CSA is an important reagent for the synthesis of many organic compounds, and is used in a variety of scientific research applications.

科学的研究の応用

グラフェンの製造

クロロスルホン酸は、優れた電気的、熱的、および機械的特性で知られる材料であるグラフェンを製造するために、黒鉛の剥離に使用されます。 このプロセスは、クロロスルホン酸によって促進される自発的な剥離を含み、クロロスルホン酸は、電荷移動とグラフェンの炭素環との良好な幾何学的適合性により、有意な剥離能力を有することが発見されています。 .

水質浄化

水質浄化の分野では、クロロスルホン酸は、生ジュート繊維からセルロース硫酸ナノファイバーを調製するために使用されます。これらの繊維は、アンモニウム除去能力が向上しており、環境浄化の取り組みにおいて貴重です。 スルホン化プロセスは、繊維の硫黄含有量とゼータ電位を高め、アンモニウムを効果的に吸着する能力と相関しています。 .

スルホン化剤

クロロスルホン酸は、有機化合物の強力なスルホン化剤として機能します。これは、分子にスルホン酸基を導入するために広く使用されており、これにより化学的性質が変化し、水への溶解度が向上します。 この用途は、さまざまな医薬品や染料の合成において重要です。 .

クロロスルホン化

クロロスルホン化剤として、クロロスルホン酸は、有機分子に硫酸基と塩化基の両方を付加するために使用されます。 この二重機能は、さらなる化学合成の中間体を生成するのに特に役立ち、幅広い産業用途につながります。 .

抗凝血剤の強化

医学研究では、クロロスルホン酸は、硫酸基を付着させることによって、絹フィブロインを修飾するために使用されます。 この修飾は、絹フィブロインの抗凝血能力を向上させ、創傷被覆材や血管移植片などの生体医学的用途向け材料の開発において有益となり得ます。 .

イオン液体の合成

クロロスルホン酸は、ジ-n-ブチルアンモニウムクロロスルホネートなどのイオン液体の合成に役立ちます。 これらのイオン液体は、揮発性が低く、熱安定性が高いなど、独自の特性を備えており、さまざまな化学反応における溶媒や触媒として使用できます。 .

作用機序

Target of Action

Chlorosulfonic acid, also known as sulfurochloridic acid, primarily targets organic compounds . It is widely used as a sulfonating and chlorosulfonating agent, particularly for organic compounds . The primary role of these targets is to undergo chemical reactions that result in the formation of useful synthetic intermediates for various industries .

Mode of Action

Chlorosulfonic acid interacts with its targets through a process known as chlorosulfonation . In this process, the compound acts as an electrophile, reacting with aromatic compounds to produce sulfonyl chloride via a typical electrophilic aromatic substitution reaction . This reaction pathway is similar to a conventional sulfonation reaction .

Biochemical Pathways

The biochemical pathways affected by chlorosulfonic acid primarily involve the sulfonation and chlorosulfonation of organic compounds . The compound’s interaction with its targets leads to the formation of sulfonyl chloride, which can be used as an intermediate in various chemical reactions . These reactions can lead to the production of a wide range of products, including detergents and other chemical intermediates .

Pharmacokinetics

It’s important to note that chlorosulfonic acid is a distillable, colorless liquid which is hygroscopic . This means it can absorb moisture from the environment, which could potentially affect its concentration and thus its reactivity.

Result of Action

The primary molecular result of chlorosulfonic acid’s action is the production of sulfonyl chloride . This compound is a useful synthetic intermediate that can be used in various chemical reactions . On a cellular level, it’s important to note that chlorosulfonic acid is a powerful lachrymator, meaning it can cause severe eye and respiratory irritation .

Action Environment

The action of chlorosulfonic acid can be influenced by various environmental factors. For instance, the compound reacts violently with water to yield sulfuric acid and hydrogen chloride . This reaction is exothermic and can cause the mixture to heat up and potentially lead to a violent reaction . Therefore, it’s crucial to handle and store chlorosulfonic acid in a dry environment to prevent any unwanted reactions. Additionally, the compound can give rise to different products at different temperatures , indicating that temperature is another key environmental factor that can influence its action and efficacy.

Safety and Hazards

将来の方向性

Chlorosulfonic acid has demonstrated that it is a truly versatile reagent since its discovery in 1854 . It is gradually finding its way into real-life applications, including nanocomposites and biomaterials, energy, and microelectronics . Some of the most promising application areas use 2D materials to produce membranes for water desalination, laminates for thermal management and microwave shielding, and conformal coatings for wearable electronics .

生化学分析

Biochemical Properties

Chlorosulfonic acid is a highly reactive compound and reacts with a wide range of substances, including water, alcohols, and amines . It is used most widely for sulfating liquid long chain alcohols . The reaction is relatively simple and rapid and goes to completion through the loss of HCl .

Cellular Effects

The cellular effects of chlorosulfonic acid are not well-studied. Due to its high reactivity and corrosiveness, it is likely to have significant effects on cellular structures and processes if it comes into contact with them. It reacts violently with water and decomposes to hydrogen chloride and sulfuric acid mist in the presence of moist air , which could potentially cause damage to cells.

Molecular Mechanism

The molecular mechanism of chlorosulfonic acid involves its reaction with other compounds. For example, in the chlorosulfonation of benzene, the benzene reacts with chlorosulfonic acid to produce benzenesulfonic acid and HCl . The chloride acts as a leaving group, not the OH . This reaction is a typical electrophilic aromatic substitution reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, chlorosulfonic acid has been used to process carbon nanotubes into highly oriented and well-packed fibers . The acid is dissolved into chlorosulfonic acid and processed into aligned films; under optimized conditions, each film can be peeled and twisted into multiple discrete fibers .

特性

IUPAC Name |

sulfurochloridic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO3S/c1-5(2,3)4/h(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHPWXDJESJLNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

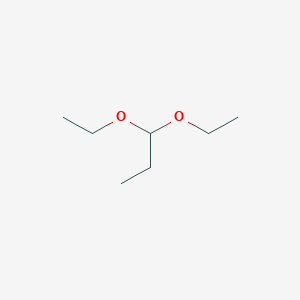

OS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClHO3S, Array, ClSO3H | |

| Record name | CHLOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Chlorosulfonic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chlorosulfonic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1029706 | |

| Record name | Chlorosulfuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorosulfonic acid appears as a colorless to yellow colored fuming liquid with a pungent odor. Density 14.7 lb / gal. Causes severe burns. Very toxic by inhalation. Corrosive to metals., Liquid, A colorless to yellow colored fuming liquid with a pungent odor; [HSDB], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorosulfuric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorosulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1393 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

311 °F at 760 mmHg (USCG, 1999), 151-152 °C AT 755 MM HG; 74-75 °C AT 19 MM HG; 60-64 °C AT 2-4 MM HG, at 100kPa: 151-152 °C | |

| Record name | CHLOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

/COMMON SOLVENTS INCLUDE/ LIQUID SULFUR DIOXIDE, PYRIDINE, & DICHLOROETHANE., Solubility in water: reaction | |

| Record name | CHLOROSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.75 at 68 °F (USCG, 1999) - Denser than water; will sink, SPECIFIC GRAVITY: 1.76-1.77 AT 20 °C/20 °C; 1.784 AT 0 °C/4 °C; 1.753 AT 20 °C/4 °C., Relative density (water = 1): 1.75 | |

| Record name | CHLOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.02 (AIR= 1), Relative vapor density (air = 1): 4.02 | |

| Record name | CHLOROSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.55 mmHg (USCG, 1999), 0.75 [mmHg], 1 MM HG AT 32 °C, Vapor pressure, Pa at 20 °C: 133 | |

| Record name | CHLOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorosulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1393 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS OR SLIGHTLY YELLOW LIQUID | |

CAS RN |

7790-94-5 | |

| Record name | CHLOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorosulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorosulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorosulfonic acid | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/chlorosulfonic-acid-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Chlorosulfuric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorosulfuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorosulphuric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O9AXL1TJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-112 °F (USCG, 1999), -80 °C | |

| Record name | CHLOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Chlorosulfonic acid acts as a powerful sulfonating and chlorosulfonating agent with aromatic compounds. This reaction typically yields sulfonic acids and sulfonyl chlorides, which are valuable intermediates in the synthesis of various products like detergents, dyes, and pharmaceuticals []. The reaction often involves electrophilic aromatic substitution, where chlorosulfonic acid acts as an electrophile, attacking the electron-rich aromatic ring.

A: Chlorosulfonic acid, due to its strong acidic and dehydrating properties, can promote cyclization reactions by facilitating the formation of cyclic structures. This is particularly useful in synthesizing heterocyclic compounds, which are essential building blocks in many pharmaceuticals and agrochemicals [].

ANone: The molecular formula of chlorosulfonic acid is HSO3Cl, and its molecular weight is 116.52 g/mol.

A: Key spectroscopic features include strong infrared (IR) absorption bands associated with the S=O and S-O stretching vibrations, typically observed around 1100-1200 cm-1 and 800-900 cm-1, respectively []. Nuclear magnetic resonance (NMR) spectroscopy can provide information about the hydrogen and chlorine atoms in the molecule.

ANone: Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing hydrogen chloride gas, a toxic and corrosive substance. Therefore, it should be handled with extreme care, using appropriate personal protective equipment and under well-ventilated conditions.

A: Chlorosulfonic acid's strong acidity makes it an effective catalyst in various organic reactions []. For instance, it can catalyze esterification reactions, where a carboxylic acid reacts with an alcohol to form an ester and water []. It also finds application in Friedel-Crafts reactions, promoting alkylation and acylation reactions of aromatic compounds.

A: While both are strong acids used in biodiesel synthesis, chlorosulfonic acid has shown unique advantages. Notably, it can catalyze both esterification and transesterification reactions, essential for processing feedstocks with high free fatty acid content, such as Jatropha curcas oil []. Interestingly, the use of chlorosulfonic acid in an ultrasonic-assisted process has demonstrated enhanced reaction kinetics and higher yields at relatively moderate temperatures and alcohol to oil molar ratios compared to traditional sulfuric acid catalyzed processes [].

A: Yes, researchers have explored immobilizing chlorosulfonic acid on solid supports to create heterogeneous catalysts. For instance, silica gel supported chlorosulfonic acid has been studied for the Beckmann rearrangement of cyclohexanone oxime to caprolactam []. This approach aims to overcome the drawbacks of using homogeneous chlorosulfonic acid, such as equipment corrosion and waste disposal challenges.

A: Density Functional Theory (DFT) calculations have been used to investigate chlorosulfonic acid's remarkable ability to exfoliate graphite, a process crucial for producing graphene []. The studies have focused on understanding the interaction between chlorosulfonic acid molecules and graphene layers. The findings suggest that charge transfer, facilitated by a good geometrical match between chlorosulfonic acid molecules and the carbon rings of graphene, plays a crucial role in the exfoliation process [].

A: Research on sulfated polysaccharides, like those derived from Angelica Sinensis [] and Astragalus [], indicates that the degree of substitution (DS), controlled by the amount of chlorosulfonic acid used during sulfation, significantly influences their biological properties. For instance, increasing the DS of Angelica Sinensis polysaccharides enhanced their ability to promote mouse splenocyte proliferation in vitro, highlighting the role of sulfation in modulating biological activity [].

A: Due to its highly reactive nature, formulating chlorosulfonic acid presents significant challenges. Direct use is often not feasible. Strategies often involve converting it into more stable derivatives, like sulfonyl chlorides or sulfonamides, which can be further formulated into suitable products depending on the intended application [].

ANone: Due to its hazardous nature, chlorosulfonic acid handling and use are subject to strict safety and environmental regulations. These may include regulations related to storage, transportation, handling, waste disposal, and emission control.

A: Several methods are employed to determine the DS, including elemental analysis to quantify the sulfur content, which directly correlates to the extent of sulfation [, , , ]. Other techniques, such as Fourier Transform Infrared (FTIR) spectroscopy [, ] and Nuclear Magnetic Resonance (NMR) spectroscopy [], can provide structural information confirming successful sulfation.

ANone: A suite of analytical techniques is often used, including:

- FTIR Spectroscopy: To identify functional groups, such as S=O and S-O, characteristic of sulfonic acid groups introduced by chlorosulfonic acid [, , , , ].

- NMR Spectroscopy: To elucidate the structure of modified materials and confirm the presence of sulfonic acid groups [, ].

- X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states of elements in modified materials, particularly useful for confirming the presence of sulfur [].

- Thermogravimetric Analysis (TGA): To study the thermal stability of materials before and after modification with chlorosulfonic acid [].

ANone: Chlorosulfonic acid poses environmental risks due to its corrosive nature and the potential release of harmful byproducts like hydrogen chloride gas upon reaction with water. Responsible handling, use, and disposal are crucial to minimize its environmental impact. Research on sustainable alternatives and waste management strategies is essential to address these concerns.

A: Yes, several alternative sulfonating agents are available, each with its advantages and limitations. These include sulfur trioxide, sulfuric acid, fuming sulfuric acid (oleum), and sulfamic acid []. The choice of the most appropriate sulfonating agent depends on factors like the substrate's reactivity, desired selectivity, cost, and safety considerations.

ANone: Minimizing the environmental impact requires a multifaceted approach:

- Optimization of Reaction Conditions: Using the minimal required amount of chlorosulfonic acid, optimizing reaction conditions to minimize waste generation, and exploring continuous flow processes for enhanced efficiency [].

- Recycling and Recovery: Investigating methods for recovering and reusing chlorosulfonic acid or its byproducts to reduce waste generation [].

ANone: The diverse reactivity of chlorosulfonic acid has led to its use in various fields:

- Material Science: Modifying the surface properties of materials, like polymers, to enhance hydrophilicity or introduce functional groups for specific applications [, ].

- Polymer Chemistry: Synthesizing sulfonated polymers, including ion-exchange resins and proton exchange membranes for fuel cells [, , , ].

- Organic Chemistry: As a versatile reagent in synthesizing a wide range of compounds, including pharmaceuticals, dyes, and agrochemicals [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。